Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits broad-spectrum antibacterial activity, particularly effective against Gram-negative and some Gram-positive bacteria. Amikacin hydrate is primarily used in clinical settings for treating severe infections caused by resistant strains of bacteria, including those associated with tuberculosis and other opportunistic infections. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal subunits.
Amikacin hydrate is classified as an aminoglycoside antibiotic. It is synthesized from kanamycin A, which is produced by the fermentation of Streptomyces kanamyceticus. The compound is characterized by its ability to resist enzymatic degradation by certain aminoglycoside-modifying enzymes, making it a valuable option for treating infections caused by resistant pathogens .
The synthesis of amikacin hydrate typically involves the following steps:
The yield of amikacin from kanamycin A can reach up to 73% under optimal conditions, with careful monitoring of pH and temperature throughout the synthesis process .
Amikacin hydrate has a complex molecular structure characterized by multiple hydroxyl groups and an amino group, which contribute to its solubility and antibacterial properties. The molecular formula for amikacin hydrate is CHNO·HO, indicating that it contains a water molecule as part of its crystalline structure.
Amikacin undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are crucial for its bactericidal activity against susceptible bacteria .
The mechanism of action of amikacin hydrate involves several key steps:
The effectiveness of amikacin against resistant strains stems from its structural modifications that confer resistance to enzymatic degradation .
Relevant data indicate that amikacin maintains its antibacterial efficacy across a range of pH levels, making it versatile for various formulations .
Amikacin hydrate is widely used in clinical settings due to its potent antibacterial properties. Key applications include:
The aminoglycoside class of antibiotics represents a cornerstone in antimicrobial chemotherapy, originating with streptomycin's isolation from Streptomyces griseus in 1944. This discovery marked the first effective therapeutic agent against tuberculosis and earned Selman Waksman the Nobel Prize in Physiology or Medicine in 1952. Throughout the mid-20th century, natural aminoglycosides were progressively discovered and deployed: neomycin (1949, Streptomyces fradiae), kanamycin (1957, Streptomyces kanamyceticus), and gentamicin (1963, Micromonospora purpurea). These compounds rapidly became first-line agents due to their potent bactericidal activity against Gram-negative pathogens and their synergistic potential with β-lactam antibiotics [1] [4].
The 1980s witnessed a significant decline in systemic aminoglycoside utilization following the introduction of third-generation cephalosporins, carbapenems, and fluoroquinolones, which were perceived as less toxic alternatives. However, the relentless emergence of multidrug-resistant (MDR) pathogens in subsequent decades prompted a critical reevaluation of aminoglycosides. This resurgence was driven by their rapid concentration-dependent bactericidal activity, significant post-antibiotic effect, and synergy with other antibiotic classes. Contemporary surveillance data underscore this renewed relevance, with amikacin demonstrating 97.3% susceptibility against Pseudomonas aeruginosa and 99.5% against Escherichia coli in United States intensive care units, outperforming many newer agents [1] [5].
Amikacin received United States Food and Drug Administration approval in 1984, becoming a critical therapeutic option against Gram-negative bacilli resistant to earlier aminoglycosides. Its introduction coincided with the escalating challenge of nosocomial infections untreatable by then-contemporary antibiotics, cementing its role in the antimicrobial armamentarium [5].
Amikacin (C₂₂H₄₃N₅O₁₃ · xH₂O) exemplifies rational drug design to overcome emerging antibiotic resistance. Synthesized in 1972 by researchers at Tokyo's Sankyo Pharmaceuticals, amikacin is derived from kanamycin A through regioselective acylation at the C-1 amino group of the 2-deoxystreptamine ring with L-(-)-γ-amino-α-hydroxybutyric acid (AHB). This strategic modification conferred steric hindrance against aminoglycoside-modifying enzymes (AMEs), the primary resistance mechanism among Gram-negative bacteria [4] [8].
The AHB side chain fundamentally altered amikacin's interaction with bacterial resistance enzymes compared to its parent compound. While kanamycin A is vulnerable to multiple AMEs, particularly aminoglycoside 6'-N-acetyltransferases [AAC(6')], amikacin's bulky AHB moiety impedes enzymatic access to hydroxyl and amino groups targeted for modification. X-ray crystallography and cryogenic electron microscopy studies reveal that amikacin maintains binding affinity to the ribosomal decoding site within helix h44 of 16S ribosomal RNA, analogous to other 4,6-disubstituted 2-deoxystreptamine aminoglycosides. However, the AHB extension facilitates additional molecular interactions within the ribosomal complex, particularly with nucleotides G2252 and G2253 of the 23S ribosomal RNA P-loop. These interactions enhance interference with transfer RNA translocation and ribosomal recycling, contributing to amikacin's potent bactericidal effects [4] [6].
Table 1: Comparative Susceptibility of Kanamycin A and Amikacin to Aminoglycoside-Modifying Enzymes
| Enzyme Class | Specific Enzyme | Kanamycin A Inactivation | Amikacin Inactivation |
|---|---|---|---|
| Aminoglycoside Acetyltransferases (AAC) | AAC(6')-Ib | High | Minimal/None |
| AAC(3)-Ia | High | High | |
| Aminoglycoside Nucleotidyltransferases (ANT) | ANT(4')-Ia | Moderate | None |
| Aminoglycoside Phosphotransferases (APH) | APH(3')-Ia | High | None |
The synthetic pathway optimization for amikacin production involved critical refinements in solvent selection and pH control during the acylation reaction between protected kanamycin A derivatives and activated AHB precursors. These process innovations improved industrial-scale yield and economic viability, facilitating global accessibility. Patent analyses demonstrate that the proprietary synthesis route emphasized reaction conditions preserving stereochemical integrity at the modification site, crucial for maintaining antibacterial activity while circumventing resistance [8].
Amikacin's clinical indispensability is most evident in treating carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa infections, where therapeutic options are severely constrained. Global surveillance data reveal critical disparities in amikacin resistance patterns among carbapenemase producers. Strains harboring blaKPC exhibit 20.8% resistance, while those with blaNDM show only 5.0% resistance. Alarmingly, blaOXA-48-like carrying isolates demonstrate near-uniform resistance (100%), attributed to frequent co-carriage of the rmtF and aac(6')-Ib resistance genes on highly transmissible IncFIB plasmids. These plasmids leverage insertion sequences (IS6) and transposons (Tn3) for efficient dissemination among clinical isolates [7].
Table 2: Amikacin Resistance Among Carbapenemase-Producing Enterobacteriaceae Genotypes
| Carbapenemase Genotype | Resistance Rate (%) | Predominant Resistance Mechanisms | Plasmid Types |
|---|---|---|---|
| blaOXA-48-like | 100.0 | rmtF, aac(6')-Ib | IncFIB, IncHI1B |
| blaKPC | 20.8 | aac(6')-Ib, aph(3')-Ia | IncFIIK, IncN |
| blaNDM | 5.0 | Limited enzymatic modification | Diverse, often chromosomal |
| blaKPC + blaNDM | 20.0 | aac(6')-Ib | IncF, IncL/M |
Beyond Gram-negative infections, amikacin retains critical importance in managing multidrug-resistant tuberculosis (MDR-TB). The World Health Organization historically classified amikacin among Group B agents for MDR-TB regimens, administered at 15-20 mg/kg doses. Contemporary pharmacokinetic/pharmacodynamic optimization using therapeutic drug monitoring enables lower dosing (8-10 mg/kg) while maintaining efficacy through target peak concentration/minimum inhibitory concentration (Cmax/MIC) ratios >20. This approach achieves culture conversion within one month in 84% of patients without compromising efficacy, highlighting its strategic role when newer TB drugs remain inaccessible in resource-limited settings [2].
The pharmacological advantages of amikacin extend to specialized delivery mechanisms. Inhaled formulations permit high local pulmonary concentrations while minimizing systemic exposure and toxicity. Approved in the European Union and United States for chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, inhaled amikacin achieves lung concentrations exceeding the minimum inhibitory concentration for resistant pathogens by 10-50 fold. Similarly, arbekacin and liposomal amikacin formulations under investigation exploit this delivery paradigm for ventilator-associated pneumonia and nontuberculous mycobacterial infections, respectively [1] [2].
Amikacin's synergy with β-lactams provides another dimension to its therapeutic value. The combination disrupts cell wall integrity, enhancing aminoglycoside uptake and enabling bactericidal activity against strains with intermediate susceptibility. This synergy is particularly vital for treating carbapenem-resistant Acinetobacter baumannii and extended-spectrum β-lactamase-producing Enterobacteriaceae, where randomized trials demonstrate significant mortality reduction compared to monotherapy [1] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6